1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide 1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide
Brand Name: Vulcanchem
CAS No.: 1121-81-9
VCID: VC17181805
InChI: InChI=1S/C2H6P2S4/c1-3(5)7-4(2,6)8-3/h1-2H3
SMILES:
Molecular Formula: C2H6P2S4
Molecular Weight: 220.3 g/mol

1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide

CAS No.: 1121-81-9

Cat. No.: VC17181805

Molecular Formula: C2H6P2S4

Molecular Weight: 220.3 g/mol

* For research use only. Not for human or veterinary use.

1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide - 1121-81-9

Specification

CAS No. 1121-81-9
Molecular Formula C2H6P2S4
Molecular Weight 220.3 g/mol
IUPAC Name 2,4-dimethyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane
Standard InChI InChI=1S/C2H6P2S4/c1-3(5)7-4(2,6)8-3/h1-2H3
Standard InChI Key SOFWBJVIGGPFCD-UHFFFAOYSA-N
Canonical SMILES CP1(=S)SP(=S)(S1)C

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound features a four-membered ring composed of two phosphorus atoms and two sulfur atoms, formally classified as a 1,3,2,4-dithiadiphosphetane. The two phosphorus centers are each substituted with methyl groups and disulfide (-S-S-) functionalities. The systematic IUPAC name, 2,4-dimethyl-2,4-bis(sulfanylidene)-1,3,2λ⁵,4λ⁵-dithiadiphosphetane, reflects the oxidation states (λ⁵) of the phosphorus atoms and the spatial arrangement of substituents .

The molecular formula C₂H₆P₂S₄ corresponds to a molecular weight of 220.277 g/mol . Structural analogs, such as the p-tolyl derivative (CAS 114234-09-2), share the core dithiadiphosphetane framework but differ in substituent groups, which influence reactivity and physical properties .

Crystallographic and Spectral Data

While crystallographic data for the methyl derivative remain unpublished, related compounds exhibit planar ring geometries with P-S bond lengths ranging from 1.95–2.10 Å . Spectroscopic characterization (e.g., ³¹P NMR) of similar dithiadiphosphetanes reveals distinct chemical shifts between 80–100 ppm, indicative of the phosphorus centers’ electronic environments .

Synthesis and Purification

Preparative Methods

The synthesis of 1,3,2,4-dithiadiphosphetane derivatives typically involves the reaction of P₄S₁₀ (phosphorus pentasulfide) with thiols. For the methyl variant, methanethiol (CH₃SH) or its derivatives may serve as starting materials, though explicit literature reports are scarce . A plausible route, inferred from analogous p-tolyl synthesis , involves:

  • Refluxing P₄S₁₀ with methylthiol in toluene.

  • Isolation via recrystallization from toluene or dioxane.

The generalized reaction is:
P₄S₁₀+2CH₃SHC₂H₆P₂S₄+by-products\text{P₄S₁₀} + 2 \text{CH₃SH} \rightarrow \text{C₂H₆P₂S₄} + \text{by-products}

Purification and Stability

Crude product purification is achieved through recrystallization from aromatic solvents, yielding pale yellow crystals . The compound decomposes above 200°C, necessitating storage under inert conditions .

Physical and Chemical Properties

Thermodynamic Parameters

Key physical properties include:

PropertyValueSource
Density1.57 g/cm³
Boiling Point287.7°C at 760 mmHg
Flash Point127.8°C
Vapor Pressure0.00423 mmHg at 25°C
Refractive Index1.679

The compound’s low vapor pressure suggests limited volatility under ambient conditions, while its high density reflects significant molecular packing efficiency .

Solubility and Reactivity

It is sparingly soluble in polar aprotic solvents (e.g., THF, dioxane) but exhibits better solubility in pyridine due to Lewis acid-base interactions . Reactivity studies highlight its role as a thionating agent, transferring sulfur atoms to substrates like amides or lactams . For example, the p-tolyl analog converts amides to thioamides in toluene-pyridine mixtures at 70–110°C :

RCONR’₂+C₁₄H₁₄P₂S₆RCSNR’₂+by-products\text{RCONR'₂} + \text{C₁₄H₁₄P₂S₆} \rightarrow \text{RCSNR'₂} + \text{by-products}

Applications and Industrial Relevance

Organic Synthesis

Though direct applications of the methyl derivative are underdocumented, its structural analogs are employed in thionation reactions to synthesize thioamides and thioketones . These products are pivotal in pharmaceuticals (e.g., antithyroid agents) and agrochemicals.

Catalyst Preparation

Dimethyl disulfide (DMDS), a structurally simpler disulfide, is used in oil refineries to sulfide hydrodesulfurization catalysts . By analogy, 1,3,2,4-dithiadiphosphetane derivatives may serve as sulfur donors in catalyst activation, though specific studies are lacking.

Comparative Analysis with Analogous Compounds

p-Tolyl Derivative (CAS 114234-09-2)

The p-tolyl variant (C₁₄H₁₄P₂S₆) shares the dithiadiphosphetane core but differs in:

  • Higher molecular weight (436.60 g/mol vs. 220.28 g/mol) .

  • Enhanced solubility in aromatic solvents due to bulky substituents .

  • Documented application in thionation reactions .

Dimethyl Disulfide (DMDS)

DMDS (CH₃SSCH₃), a simpler disulfide, contrasts in:

  • Lack of phosphorus, limiting its utility in organophosphorus synthesis .

  • Industrial use as a sulfiding agent and soil fumigant .

Future Research Directions

  • Mechanistic Studies: Elucidating the sulfur-transfer mechanism in thionation reactions.

  • Catalytic Applications: Exploring its role in hydrodesulfurization or cross-coupling reactions.

  • Toxicological Profiling: Assessing environmental and health impacts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator